Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate
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Overview
Description
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoic acid derivative, followed by the introduction of the aminoiminomethyl and diethylamino groups. The final step involves the esterification of the compound with the monoacetate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact mechanism may vary depending on the application and the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives with different functional groups. Examples include:
- Benzoic acid, 4-aminobenzoic acid
- Benzoic acid, 3-chlorobenzoic acid
- Benzoic acid, 4-diethylaminobenzoic acid
Uniqueness
What sets Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate apart is its combination of functional groups, which provides unique chemical properties and potential applications. The presence of the aminoiminomethyl, diethylamino, and sulfonyl groups allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
111910-09-9 |
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Molecular Formula |
C20H25ClN4O6S |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
acetic acid;[3-chloro-4-(diethylsulfamoyl)phenyl] 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C18H21ClN4O4S.C2H4O2/c1-3-23(4-2)28(25,26)16-10-9-14(11-15(16)19)27-17(24)12-5-7-13(8-6-12)22-18(20)21;1-2(3)4/h5-11H,3-4H2,1-2H3,(H4,20,21,22);1H3,(H,3,4) |
InChI Key |
NLQKWPVQNPKPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N)Cl.CC(=O)O |
Origin of Product |
United States |
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